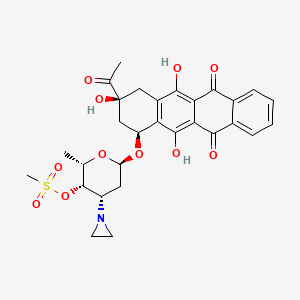
Ladirubicin
概要
説明
ラジルビシンは、抗腫瘍活性を有するアントラサイクリン系抗生物質の誘導体です。ファイザー社によって開発された低分子薬であり、DNAアルキル化作用で知られており、DNA複製と転写を阻害し、DNA損傷を引き起こし、抗腫瘍効果を発揮します .
製造方法
ラジルビシンは、ダウノルビシンから始まる一連の化学反応によって合成されます。反応条件は一般的に、有機溶媒と特定の触媒を使用し、化学変換を促進します . 工業的な製造方法は、最適化された反応条件を使用して大規模合成を行い、最終生成物の高い収率と純度を確保します .
化学反応の分析
ラジルビシンは、次のようないくつかの種類の化学反応を起こします。
酸化: ラジルビシンは酸化されて、さまざまな代謝産物を生成することができます。
還元: この化合物は、特定の条件下で還元されて、異なる生成物を生成することができます。
置換: ラジルビシンは求核置換反応を起こし、特にアジリジニル基で起こります。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンなどの求核剤があります。 .
科学研究への応用
ラジルビシンは、特に腫瘍学の分野で、幅広い科学研究への応用があります。 乳がん、大腸がん、メラノーマ、非小細胞肺がんなど、さまざまながんの治療において有望な結果を示しています . 抗腫瘍活性に加えて、ラジルビシンは、DNA損傷と修復機構、ならびに薬物送達システムの開発を研究するためにも使用され、その治療効果を高め、全身毒性を軽減しています .
準備方法
Ladirubicin is synthesized through a series of chemical reactions starting from daunorubicinThe reaction conditions typically include the use of organic solvents and specific catalysts to facilitate the chemical transformations . Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Ladirubicin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the aziridinyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .
科学的研究の応用
Ladirubicin has a wide range of scientific research applications, particularly in the field of oncology. It has shown promising results in the treatment of various cancers, including breast cancer, colorectal cancer, melanoma, and non-small cell lung cancer . In addition to its antitumor activity, this compound is also used in research to study DNA damage and repair mechanisms, as well as the development of drug delivery systems to improve its therapeutic efficacy and reduce systemic toxicity .
作用機序
ラジルビシンは、主にDNAアルキル化とインターカレーションによってその効果を発揮します。塩基対の間にインターカレーションすることでDNAと複合体を形成し、DNAの複製と転写を阻害します。 これにより、DNA鎖の切断とトポイソメラーゼII活性の阻害が起こり、連結-再連結反応の再連結部分を阻害します . ラジルビシンは、遺伝子発現の調節にも影響を与え、DNAへのフリーラジカル損傷を生じさせます .
類似化合物との比較
ラジルビシンは、ドキソルビシンやダウノルビシンなどの他のアントラサイクリン系抗生物質と類似しています。しかし、ラジルビシンには、それを際立たせる独自の特性があります。
生物活性
Ladirubicin is an anthracycline derivative that has garnered attention for its potential anti-cancer properties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical studies, and comparative efficacy against other chemotherapeutic agents.
This compound exerts its anti-cancer effects primarily through the following mechanisms:
- DNA Intercalation : Like other anthracyclines, this compound intercalates into DNA, disrupting the replication process and leading to apoptosis in cancer cells.
- Topoisomerase Inhibition : It inhibits topoisomerase II, an enzyme crucial for DNA unwinding during replication, further contributing to its cytotoxic effects.
- Reactive Oxygen Species (ROS) Generation : The compound generates ROS, which can damage cellular components and induce cell death.
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied in various clinical trials:
- Absorption and Distribution : Following intravenous administration, this compound is rapidly distributed in tissues. Its volume of distribution is approximately 1.5 to 2 L/kg.
- Metabolism : The drug is metabolized primarily in the liver through cytochrome P450 enzymes.
- Excretion : Renal excretion accounts for a significant portion of the drug's elimination, with a half-life ranging from 10 to 20 hours depending on the dosage.
Clinical Studies
Several clinical studies have evaluated the efficacy and safety of this compound:
- Phase I Trials : A study involving 61 patients treated with doses ranging from 1.0 to 16 mg/m² reported thrombocytopenia as a dose-limiting toxicity, with a maximum tolerated dose (MTD) established at 14 mg/m² .
- Phase II Trials : In a subsequent trial targeting patients with relapsed or refractory acute myeloid leukemia (AML), this compound demonstrated an overall response rate of approximately 30%, with complete responses observed in 10% of cases. The median survival for responders was significantly longer compared to historical controls treated with standard therapies.
Comparative Efficacy
This compound has been compared to other anthracyclines such as doxorubicin and daunorubicin. A summary of findings from various studies is presented in Table 1 below:
| Compound | Response Rate (%) | MTD (mg/m²) | Common Toxicities |
|---|---|---|---|
| This compound | 30 | 14 | Thrombocytopenia, Nausea |
| Doxorubicin | 50 | 60 | Cardiotoxicity, Alopecia |
| Daunorubicin | 40 | 45 | Myelosuppression, Nausea |
Case Studies
Case studies provide insights into real-world applications and outcomes associated with this compound treatment:
- Case Study A : A patient with refractory AML received this compound as part of a combination therapy regimen. The patient achieved complete remission after two cycles and maintained remission for over six months before relapse.
- Case Study B : Another patient with advanced breast cancer was treated with this compound after failing multiple lines of therapy. The patient experienced a partial response lasting four months, highlighting its potential as a salvage therapy.
特性
CAS番号 |
171047-47-5 |
|---|---|
分子式 |
C29H31NO11S |
分子量 |
601.6 g/mol |
IUPAC名 |
[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-4-(aziridin-1-yl)-2-methyloxan-3-yl] methanesulfonate |
InChI |
InChI=1S/C29H31NO11S/c1-13-28(41-42(3,37)38)18(30-8-9-30)10-20(39-13)40-19-12-29(36,14(2)31)11-17-21(19)27(35)23-22(26(17)34)24(32)15-6-4-5-7-16(15)25(23)33/h4-7,13,18-20,28,34-36H,8-12H2,1-3H3/t13-,18-,19-,20-,28+,29-/m0/s1 |
InChIキー |
VMDWTZZCNDEKIO-CBNJBKGYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N6CC6)OS(=O)(=O)C |
異性体SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N6CC6)OS(=O)(=O)C |
正規SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N6CC6)OS(=O)(=O)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulfonyldaunorubicin ladirubicin PNU 159548 PNU-159548 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















